

# Bocidelpar (ASP0367): A Technical Guide to its Mechanism of Action in Skeletal Muscle

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## Compound of Interest

Compound Name: *Bocidelpar*

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## Executive Summary

**Bocidelpar** (also known as ASP0367 and MA-0211) is an investigational, orally administered, small-molecule modulator designed to selectively activate the Peroxisome Proliferator-Activated Receptor delta (PPAR $\delta$ ).<sup>[1][2][3]</sup> This guide provides an in-depth overview of the molecular mechanism of **Bocidelpar** in skeletal muscle, summarizing the preclinical and clinical evidence that underpins its development for diseases characterized by mitochondrial dysfunction, such as Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular Dystrophy (DMD).<sup>[1][2][4]</sup> The core mechanism involves the transcriptional upregulation of genes that govern mitochondrial biogenesis and fatty acid oxidation, aiming to enhance cellular energy production and improve muscle function.<sup>[1][5][6]</sup>

## Core Molecular Mechanism of Action

**Bocidelpar** functions as a selective agonist for PPAR $\delta$ , a nuclear hormone receptor that acts as a ligand-activated transcription factor.<sup>[2][6]</sup> PPAR $\delta$  is abundantly expressed in skeletal muscle, up to 50-fold higher than other PPAR isoforms ( $\alpha$  and  $\gamma$ ), making it a prime target for therapeutic intervention in muscle disorders.<sup>[5][6]</sup>

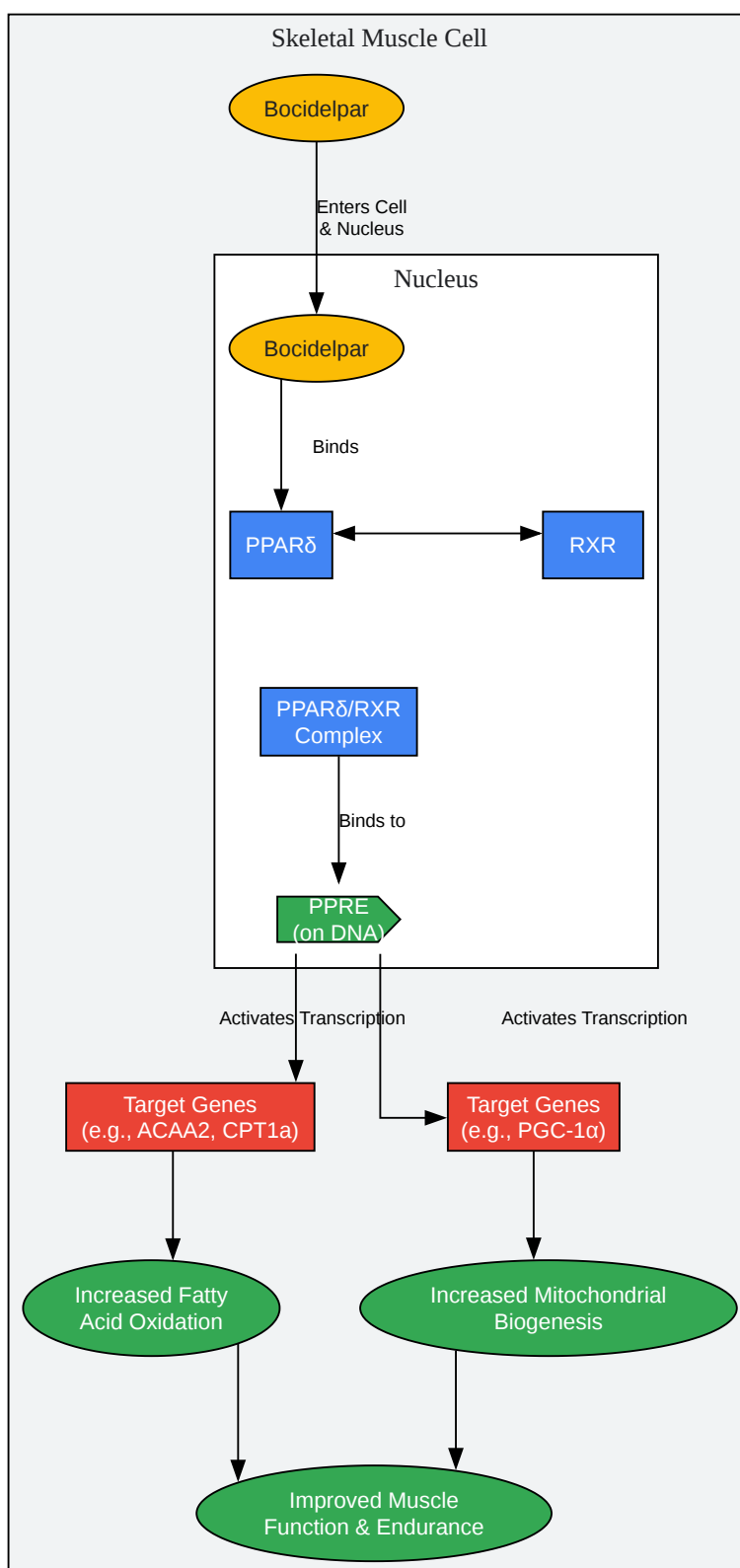
The activation pathway proceeds as follows:

- **Ligand Binding:** **Bocidelpar** enters the muscle cell and binds to the ligand-binding domain of PPAR $\delta$  in the nucleus.
- **Heterodimerization:** Ligand-bound PPAR $\delta$  forms a heterodimer with the Retinoid X Receptor (RXR).
- **PPRE Binding:** This PPAR $\delta$ /RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
- **Transcriptional Activation:** Upon binding to PPREs, the complex recruits co-activator proteins, initiating the transcription of a suite of genes involved in critical metabolic processes.

The primary downstream effects of this pathway in skeletal muscle are:

- **Increased Fatty Acid Oxidation (FAO):** Upregulation of genes encoding enzymes essential for the breakdown of fatty acids to produce acetyl-CoA, which feeds into the citric acid cycle for energy production.[\[1\]](#)[\[5\]](#)
- **Enhanced Mitochondrial Biogenesis:** Increased expression of genes that drive the formation of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and ATP generation.[\[1\]](#)[\[5\]](#)

This dual action is hypothesized to address the energy deficit characteristic of myopathies, potentially restoring muscle function, improving endurance, and reducing fatigue.[\[5\]](#)[\[7\]](#)



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**Figure 1: Bocidelpar** Signaling Pathway in Skeletal Muscle.

## Preclinical Evidence in a DMD Model

Extensive preclinical studies were conducted by Mitobridge using the mdx mouse, a well-established genetic animal model for Duchenne Muscular Dystrophy.[1][7] While the full study data and protocols are not published, key findings have been disclosed, demonstrating the therapeutic potential of **Bocidelpar** (then called MA-0211).[5][7]

## Summary of Preclinical Findings

The studies involved once-daily oral administration of **Bocidelpar** for periods of five weeks and six months.[1][6][7] The results consistently pointed towards improvements in muscle health and function.

Parameter Assessed	Finding	Study Duration	Citation(s)
Functional Performance			
Treadmill Running Endurance	Increased	5 weeks	[1][6][7]
Cardiac & Respiratory Function	Improved	6 months	[1][7]
Pathology & Histology			
Muscle Necrosis	Decreased	5 weeks	[6][7]
Muscle Inflammation	Decreased	5 weeks	[1][6][7]
Diaphragm Fibrosis	Decreased	5 weeks	[1][6][7]
Biomarkers			
Serum Creatine Kinase	Decreased	6 months	[1][7]
Cellular/Molecular	N/A		
FAO-related Gene Expression	Upregulated (in DMD patient muscle cells)	N/A	[6]
Mitochondrial Function	Increased / Improved (in DMD patient muscle cells)	N/A	[1][6]
Mitochondrial Biogenesis	Increased (in DMD patient muscle cells)	N/A	[6]

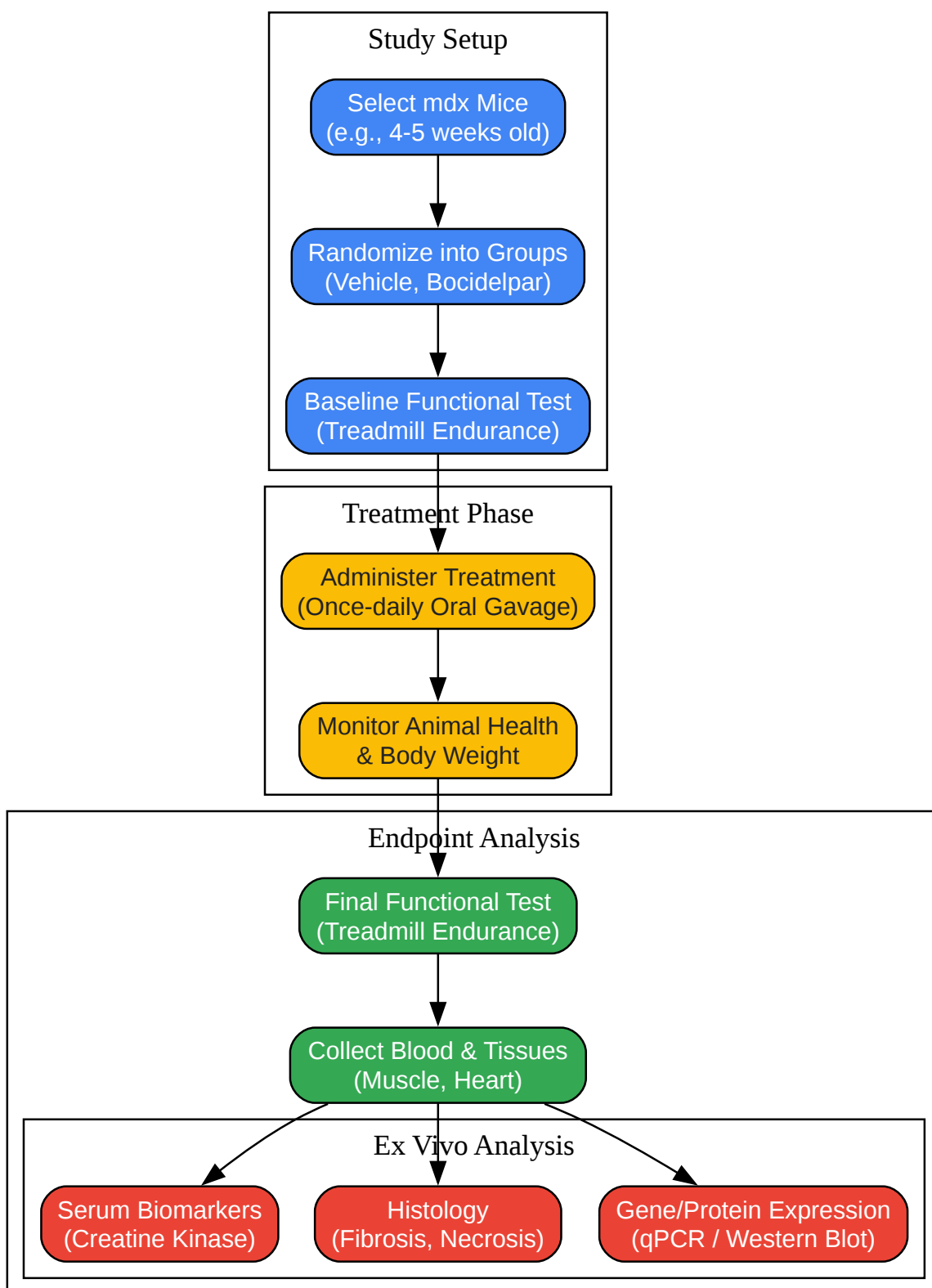
Table 1: Summary of key preclinical findings for **Bocidelpar** in the mdx mouse model and DMD patient-derived cells.

## Representative Preclinical Experimental Protocol

The following describes a representative, generalized protocol for evaluating a PPAR $\delta$  modulator in an mdx mouse model, based on the disclosed information for **Bocidelpar** and standard practices in the field.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Note: The specific, detailed protocol used for **Bocidelpar** has not been publicly released.

- Animal Model: Male mdx mice are used, typically starting at an age (e.g., 4-5 weeks) where the dystrophic phenotype is actively progressing.[\[9\]](#)
- Group Allocation: Animals are randomized into a vehicle control group and one or more **Bocidelpar** treatment groups.
- Drug Administration: **Bocidelpar** is administered via oral gavage once daily for a specified duration (e.g., 5 weeks or 6 months).[\[6\]](#)[\[7\]](#)
- Functional Assessment (Treadmill Test):
  - Mice are acclimated to a motorized treadmill over several days.
  - An exhaustion protocol is implemented, where the treadmill speed and/or incline is gradually increased until the mouse remains on a shock grid at the rear of the lane for a set period (e.g., 10 seconds), indicating exhaustion.
  - The total running time or distance is recorded as the measure of endurance. This is typically performed at baseline and at the end of the treatment period.[\[7\]](#)
- Sample Collection: At the study's conclusion, blood samples are collected for serum biomarker analysis (e.g., creatine kinase). Key muscles (e.g., diaphragm, gastrocnemius, quadriceps) are harvested.
- Histological Analysis: A portion of the harvested muscle is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess muscle fiber integrity, necrosis, inflammation (immune cell infiltration), and fibrosis.
- Molecular Analysis (qPCR/Western Blot): Another portion of the muscle is flash-frozen for RNA and protein extraction to quantify the expression of PPAR $\delta$  target genes and protein levels.



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**Figure 2:** Representative Experimental Workflow for Preclinical Evaluation.

## Clinical Pharmacodynamic Evidence

The primary clinical evidence for **Bocidelpar**'s mechanism of action comes from a first-in-human, Phase 1, double-blind, randomized, placebo-controlled study in healthy adult volunteers (NCT02929081).<sup>[5][11]</sup> This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the drug.<sup>[11]</sup>

## Pharmacodynamic Findings: Target Gene Engagement

A key objective of the trial was to confirm that **Bocidelpar** engages its target, PPAR $\delta$ , in humans. This was achieved by measuring the expression of six known PPAR $\delta$  target genes in whole blood. The results demonstrated a clear treatment- and dose-dependent upregulation of these genes after both single and multiple doses of **Bocidelpar**.<sup>[5][11]</sup>

Target Gene	Primary Function / Pathway	Result with Bocidelpar Treatment	Citation(s)
ABCA1	ATP Binding Cassette Subfamily A Member 1	Dose-dependent increase	<sup>[5][11]</sup>
ACAA2	Acetyl-CoA Acyltransferase 2 (Mitochondrial)	Dose-dependent increase	<sup>[5][11]</sup>
ACADVL	Very Long Chain Specific Acyl-CoA Dehydrogenase	Dose-dependent increase	<sup>[5][11]</sup>
CPT1A	Carnitine Palmitoyltransferase 1A	Dose-dependent increase	<sup>[5][11]</sup>
PDK4	Pyruvate Dehydrogenase Kinase 4	Dose-dependent increase	<sup>[5][11]</sup>
SLC25A20	Solute Carrier Family 25 Member 20	Dose-dependent increase	<sup>[5][11]</sup>

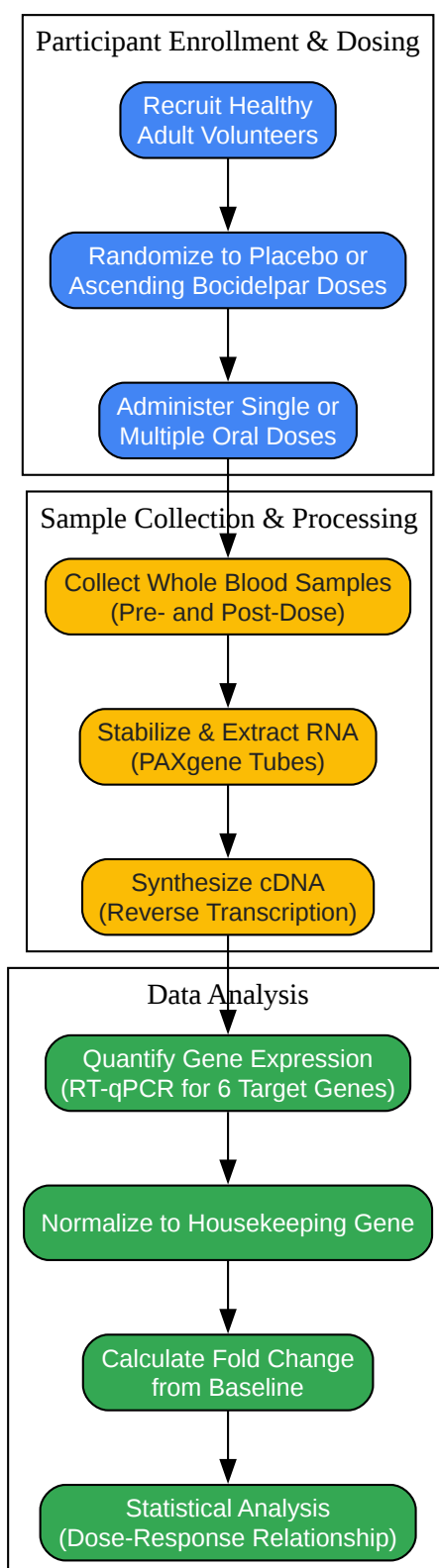


Table 2: Pharmacodynamic effect of **Bocidelpar** on PPAR $\delta$  target genes in healthy volunteers. Specific quantitative fold-change data is available in the primary publication.[\[5\]](#)[\[11\]](#)

## Clinical Pharmacodynamic Experimental Protocol

The following protocol for assessing target gene engagement is based on the methodology described in the Phase 1 study publication.[\[5\]](#)[\[11\]](#)

- Study Design: Healthy adult participants (N=64 for single-dose, N=37 for multiple-dose) were randomized to receive single oral doses of **Bocidelpar** (1 to 120 mg) or placebo, or multiple once-daily doses (10 to 75 mg) or placebo for 14 days.[\[5\]](#)
- Blood Sampling: Whole blood samples for RNA analysis were collected at pre-dose and multiple time points post-dose.
- RNA Stabilization and Extraction: Blood was collected directly into PAXgene Blood RNA tubes to stabilize the intracellular RNA profile. Total RNA was subsequently extracted and purified according to the manufacturer's protocol.
- Gene Expression Analysis (RT-qPCR):
  - Reverse transcription was performed to synthesize cDNA from the extracted RNA.
  - Quantitative polymerase chain reaction (qPCR) was used to measure the expression levels of the six target genes (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20).
  - Gene expression levels were normalized to a stable housekeeping gene.
- Data Analysis: The fold change in gene expression from baseline (pre-dose) was calculated for each participant at each time point for both the **Bocidelpar** and placebo groups. Statistical analyses were performed to determine dose-dependency.



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**Figure 3:** Workflow for Clinical Pharmacodynamic (Gene Expression) Analysis.

## Conclusion

**Bocidelpar** is a selective PPAR $\delta$  modulator that directly engages its target in skeletal muscle to activate the transcription of genes central to mitochondrial function and energy metabolism. Preclinical data in a relevant disease model demonstrated positive effects on muscle function and pathology. Crucially, a Phase 1 clinical trial in healthy volunteers confirmed the mechanism of action in humans, showing a clear dose-dependent increase in the expression of PPAR $\delta$  target genes. This body of evidence provides a strong rationale for the continued investigation of **Bocidelpar** as a potential therapy for genetic myopathies characterized by mitochondrial dysfunction.

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